Cas no 2090950-36-8 (2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol)

2-(1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and a hydroxymethyl side chain. Its unique structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The compound's pyrazine moiety enhances binding affinity in medicinal chemistry, while the hydroxyl group offers functionalization potential for further derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and development. This compound is particularly valuable in the design of kinase inhibitors and other therapeutic agents targeting metabolic pathways.
2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol structure
2090950-36-8 structure
Product Name:2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
CAS No:2090950-36-8
MF:C10H12N4O
MW:204.228481292725
CID:5722119
PubChem ID:121213875
Update Time:2025-05-20

2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • F2198-5628
    • 2-(1-methyl-3-pyrazin-2-ylpyrazol-4-yl)ethanol
    • AKOS026724351
    • 2090950-36-8
    • 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
    • 1H-Pyrazole-4-ethanol, 1-methyl-3-(2-pyrazinyl)-
    • Inchi: 1S/C10H12N4O/c1-14-7-8(2-5-15)10(13-14)9-6-11-3-4-12-9/h3-4,6-7,15H,2,5H2,1H3
    • InChI Key: QHZHLZFQESFCDN-UHFFFAOYSA-N
    • SMILES: OCCC1=CN(C)N=C1C1C=NC=CN=1

Computed Properties

  • Exact Mass: 204.10111102g/mol
  • Monoisotopic Mass: 204.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 402.8±45.0 °C(Predicted)
  • pka: 14.54±0.10(Predicted)

2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M164796-100mg
2-(1-methyl-3-(pyrazin-2-yl)-1h-pyrazol-4-yl)ethan-1-ol
2090950-36-8
100mg
$ 185.00 2022-06-04
TRC
M164796-500mg
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$ 680.00 2022-06-04
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M164796-1g
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$ 1045.00 2022-06-04
Life Chemicals
F2198-5628-0.25g
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2090950-36-8 95%+
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$657.0 2023-09-06
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F2198-5628-0.5g
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Life Chemicals
F2198-5628-1g
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$729.0 2023-09-06
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F2198-5628-2.5g
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$1458.0 2023-09-06
Life Chemicals
F2198-5628-5g
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F2198-5628-10g
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Additional information on 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Professional Introduction to Compound with CAS No. 2090950-36-8 and Product Name: 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

The compound identified by the CAS number 2090950-36-8 and the product name 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple nitrogen-containing rings, including pyrazole and pyrazine, makes it a structurally diverse and pharmacologically intriguing candidate.

Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The specific substitution pattern in 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, particularly the methyl group at the 1-position of the pyrazole ring and the pyrazinyl moiety at the 3-position, contributes to its unique chemical properties. These structural features are crucial for modulating interactions with biological targets, making it a promising scaffold for further pharmacological exploration.

One of the most compelling aspects of this compound is its potential role in addressing complex diseases. The combination of pyrazole and pyrazine units is well-documented for their ability to engage with various enzymes and receptors, which are often implicated in pathophysiological processes. For instance, studies have shown that derivatives of these heterocycles exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol may enhance its binding affinity to target proteins, thereby improving therapeutic efficacy.

In the context of drug development, the synthesis and characterization of this compound represent a significant step forward. Advanced synthetic methodologies have enabled chemists to construct complex molecules with high precision, allowing for detailed structural elucidation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the identity and conformation of 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. These analytical tools provide critical insights into its molecular architecture, which is essential for understanding its biological activity.

The pharmacological potential of this compound has been further explored through computational modeling and experimental assays. Molecular docking studies have predicted favorable interactions between 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-ylolethan) and key biological targets, such as kinases and transcription factors. These predictions are supported by preliminary in vitro experiments that demonstrate modulatory effects on relevant pathways. Such findings underscore the compound's promise as a lead molecule for developing novel therapeutics.

Moreover, the versatility of this scaffold allows for further derivatization, enabling the creation of a library of compounds with tailored properties. By modifying substituents or introducing additional functional groups, researchers can optimize bioavailability, metabolic stability, and target specificity. This flexibility is particularly valuable in drug discovery pipelines where iterative design and testing are essential for identifying lead candidates.

The integration of modern computational techniques has accelerated the process of identifying promising compounds like 2-(1-methyl-pyrazi-naphthyl)-ethanol derivative (CAS No. 2090950). Machine learning algorithms can predict biological activity based on structural features, significantly reducing the time required for experimental validation. This synergy between computational chemistry and experimental pharmacology has been instrumental in advancing drug discovery efforts.

In conclusion, 2-(1-methyl-pyrazi-naphthyl)-ethanol derivative (CAS No. 2090950) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique heterocyclic framework and well-positioned substituents make it a valuable candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this class of compounds, it is likely that derivatives like this will play an increasingly important role in addressing unmet medical needs.

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